

Fmoc- α -methyl-L-4-Fluorophenylalanine: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-alpha-methyl-L-4-Fluorophe*

Cat. No.: *B1341744*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc- α -methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of an α -methyl group and a fluorine atom at the para-position of the phenyl ring imparts unique conformational constraints and electronic properties to peptides. These modifications can enhance proteolytic stability, modulate biological activity, and improve the pharmacokinetic profile of peptide-based therapeutics. This technical guide provides a comprehensive overview of the structure and synthesis of Fmoc- α -methyl-L-4-fluorophenylalanine, including detailed experimental protocols and relevant quantitative data.

Chemical Structure and Properties

Fmoc- α -methyl-L-4-fluorophenylalanine, systematically named (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-(4-fluorophenyl)propanoic acid, possesses a well-defined three-dimensional structure. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α -amino functionality, crucial for its application in solid-phase peptide synthesis (SPPS). The α -methyl group restricts the conformational flexibility around the $\text{C}\alpha\text{-N}$ bond, influencing the secondary structure of the resulting peptide. The 4-fluoro substituent on the phenyl ring can alter electronic interactions and hydrophobicity, potentially enhancing binding affinity and metabolic stability.

Table 1: Physicochemical Properties of Fmoc- α -methyl-L-4-Fluorophenylalanine[1][2]

Property	Value
Chemical Formula	C ₂₅ H ₂₂ FNO ₄
Molecular Weight	419.45 g/mol
CAS Number	1175838-03-5
Appearance	White to off-white solid
Purity	\geq 98% (HPLC)
Solubility	Soluble in DMF, NMP, and other polar organic solvents

Synthesis of Fmoc- α -methyl-L-4-Fluorophenylalanine

The synthesis of Fmoc- α -methyl-L-4-fluorophenylalanine is a multi-step process that involves the asymmetric synthesis of the core α -methylated amino acid followed by the protection of the amino group with the Fmoc moiety. A common and effective strategy for the stereoselective synthesis of the α -methylated amino acid is through the use of a chiral auxiliary.

Part 1: Asymmetric Synthesis of (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic Acid

The asymmetric synthesis of the α -methylated amino acid can be achieved using a chiral nickel(II) complex of a Schiff base derived from a chiral auxiliary and glycine. This methodology allows for the stereocontrolled alkylation of the glycine enolate equivalent.

Experimental Protocol:

Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex A chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with glycine in the presence of a nickel(II) salt to form the chiral Ni(II)-glycine Schiff base complex.

Step 2: Asymmetric Alkylation The chiral Ni(II)-glycine complex is deprotonated with a strong base, such as potassium hydroxide, to generate a nucleophilic enolate. This enolate is then reacted with 4-fluorobenzyl bromide. The chiral environment provided by the auxiliary directs the alkylation to occur stereoselectively, leading to the formation of the desired (S)- α -methylated product.[3]

Step 3: Hydrolysis and Isolation of the Amino Acid The resulting α -methylated Ni(II) complex is hydrolyzed under acidic conditions to release the free (S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid. The chiral auxiliary can be recovered and reused. The crude amino acid is then purified by crystallization or chromatography.

Part 2: N-Fmoc Protection

The final step is the protection of the α -amino group of the synthesized amino acid with the Fmoc group.

Experimental Protocol:

Step 1: Reaction with Fmoc-Cl or Fmoc-OSu (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic acid is dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is then added portion-wise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).[4][5]

Step 2: Work-up and Purification After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude Fmoc- α -methyl-L-4-fluorophenylalanine is then purified by recrystallization or silica gel chromatography to yield the final product.

Table 2: Representative Quantitative Data for Synthesis

Step	Reactants	Key Reagents	Typical Yield	Purity (HPLC)
Asymmetric Alkylation	Chiral Ni(II)-Glycine Complex, 4-Fluorobenzyl Bromide	KOH, Phase-transfer catalyst	60-80%	>95% de
N-Fmoc Protection	(S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic Acid	Fmoc-OSu, NaHCO ₃	85-95%	>98%

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc- α -methyl-L-4-fluorophenylalanine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Fmoc- α -methyl-L-4-fluorophenylalanine.

Conclusion

The synthesis of Fmoc- α -methyl-L-4-fluorophenylalanine is a well-established process that provides a valuable building block for the creation of modified peptides with enhanced properties. The asymmetric synthesis ensures the correct stereochemistry, which is critical for biological activity, while the Fmoc protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase synthesis protocols. This technical guide provides researchers and drug developers with the fundamental knowledge required to synthesize and utilize this important amino acid derivative in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc- α -methyl-L-4-Fluorophenylalanine | 1175838-03-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]
- To cite this document: BenchChem. [Fmoc- α -methyl-L-4-Fluorophenylalanine: A Technical Guide to Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341744#fmoc-alpha-methyl-l-4-fluorophenylalanine-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com